2,2-Dimethylthiazolidine
Overview
Description
2,2-Dimethylthiazolidine is a heterocyclic organic compound with the molecular formula C₅H₁₁NS and a molecular weight of 117.213 g/mol . It is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
2,2-Dimethylthiazolidine can be synthesized through several methods, primarily involving the reaction of cysteamine with acetone. Here are some common synthetic routes:
Solvent-Free Reaction: Cysteamine reacts with acetone under reflux conditions for 10 minutes, followed by the addition of a few drops of methanol.
Solvent-Based Reaction: Cysteamine and acetone react in dichloromethane with potassium carbonate as a base at room temperature for 24 hours, resulting in a yield of 96%.
Microwave-Assisted Synthesis: Cysteamine and acetone are subjected to microwave irradiation at 225 watts for 10 minutes, significantly speeding up the reaction and yielding the desired product.
Chemical Reactions Analysis
2,2-Dimethylthiazolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding thiol using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2,2-Dimethylthiazolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of various heterocyclic compounds and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and as a model compound for understanding biological processes involving sulfur and nitrogen atoms.
Mechanism of Action
The mechanism of action of 2,2-Dimethylthiazolidine involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the compound play a crucial role in its reactivity and biological activity. For instance, the compound can act as a nucleophile, attacking electrophilic centers in biological molecules, leading to the formation of covalent bonds and subsequent biological effects .
Comparison with Similar Compounds
2,2-Dimethylthiazolidine can be compared with other thiazolidine derivatives, such as:
Thiazolidine: The parent compound, which lacks the two methyl groups at the 2-position.
2-Methylthiazolidine: A derivative with only one methyl group at the 2-position.
2,2-Dimethyl-4-thiazolidinecarboxylic acid: A derivative with a carboxylic acid group at the 4-position.
The presence of the two methyl groups in this compound enhances its stability and reactivity compared to its analogs, making it a unique and valuable compound in various applications.
Properties
IUPAC Name |
2,2-dimethyl-1,3-thiazolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-5(2)6-3-4-7-5/h6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPQRYOQWLOTFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NCCS1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
822-44-6 (hydrochloride) | |
Record name | 2,2-Dimethylthiazolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019351189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3051832 | |
Record name | 2,2-Dimethylthiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19351-18-9 | |
Record name | 2,2-Dimethylthiazolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19351-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethylthiazolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019351189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiazolidine, 2,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2-Dimethylthiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethylthiazolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.